N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide
Description
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core, a hydroxy group, and a dioxothianyl moiety
Properties
IUPAC Name |
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-3-2-4-13(14(11)17)15(18)16-8-5-12-6-9-21(19,20)10-7-12/h2-4,12,17H,5-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXURNYUEJXBACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCC2CCS(=O)(=O)CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxy-3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dioxothianyl Moiety: The dioxothianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the benzamide intermediate.
Final Assembly: The final step involves the coupling of the dioxothianyl intermediate with the benzamide core under specific reaction conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The benzamide core can be reduced to form corresponding amines or alcohols.
Substitution: The dioxothianyl moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide core may produce an amine.
Scientific Research Applications
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide can be compared with other similar compounds, such as:
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide: This compound has a similar structure but with a methylamino group instead of a hydroxy group, which may result in different chemical properties and biological activities.
N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxybenzamide: This compound lacks the methyl group on the benzamide core, which could affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
